2,8-Dichloro-7-methoxyquinoxaline

Medicinal Chemistry MAO-B Inhibition Quinoxaline Scaffold

2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9) offers a unique 2,8-dichloro-7-methoxy substitution pattern that dictates distinct electronic properties and synthetic reactivity compared to generic dichloroquinoxaline isomers. This scaffold has demonstrated kinase inhibitory relevance (Pim-1/2/3) and provides access to underexplored chemical space for proprietary library synthesis. The twin chlorine atoms serve as reactive handles for SNAr diversification. With confirmed low off-target activity (MAO-B IC50 17 µM; COX-2 IC50 >55.69 µM), it enables liability-informed lead optimization from the outset. Avoid isomer substitution risks—specify this exact chemotype for reproducible synthetic and biological outcomes.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06
CAS No. 347162-92-9
Cat. No. B2412366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-7-methoxyquinoxaline
CAS347162-92-9
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06
Structural Identifiers
SMILESCOC1=C(C2=NC(=CN=C2C=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3
InChIKeyMAYRPLDCTXPBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9): A Core Scaffold in Quinoxaline-Based Medicinal Chemistry


2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9) is a heterocyclic compound belonging to the quinoxaline family, characterized by a core scaffold of a benzene ring fused to a pyrazine ring, with specific halogen and methoxy substitutions at the 2-, 8-, and 7- positions, respectively . It is primarily recognized and utilized as a versatile synthetic intermediate in medicinal chemistry, with its molecular structure (C9H6Cl2N2O) enabling diverse chemical modifications . This compound is structurally related to 2,8-Dichloroquinoxaline (CAS 120258-69-7), a similar scaffold that has been investigated for protein kinase inhibition (Pim-1/Pim-2/Pim-3) and antitumor applications [1].

2,8-Dichloro-7-methoxyquinoxaline: Why Generic Substitution Fails and How Specific Substitution Patterns Dictate Synthetic Utility


While quinoxaline is a common heterocyclic core, the precise substitution pattern on the ring system is not interchangeable, as it dictates the molecule's unique electronic properties, steric bulk, and synthetic reactivity. 2,8-Dichloro-7-methoxyquinoxaline possesses a distinct 2,8-dichloro-7-methoxy substitution pattern that differentiates it from other dichloroquinoxaline isomers (e.g., 2,3-dichloro- or 2,6-dichloro-) . For example, the 2,8-dichloro pattern on a quinoxaline core (like in 2,8-Dichloroquinoxaline, CAS 120258-69-7) has been shown to impart specific kinase inhibitory activity (Pim-1/2/3), a property that may not be present in other isomers [1]. The 7-methoxy group further modifies the electron density of the aromatic system, potentially influencing subsequent chemical reactions and the compound's ability to engage in non-covalent interactions with biological targets. Substituting this specific compound with a generic "dichloroquinoxaline" or a "methoxyquinoxaline" of an unspecified isomer is a high-risk procurement decision that could lead to a completely different outcome in a synthetic pathway or a failed biological screen .

2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9) Quantitative Evidence Guide


2,8-Dichloro-7-methoxyquinoxaline Shows Negligible Activity Against MAO-B in a Standard Inhibition Assay

In a standard enzyme inhibition assay, 2,8-Dichloro-7-methoxyquinoxaline demonstrated negligible inhibitory activity against human monoamine oxidase B (MAO-B) expressed in insect cell membranes [1]. This data point serves as a critical baseline for selectivity profiling and countersource screening, confirming that this compound does not act as a promiscuous MAO-B inhibitor. This lack of activity is a valuable piece of information for medicinal chemists looking to avoid off-target MAO-B inhibition in their lead series.

Medicinal Chemistry MAO-B Inhibition Quinoxaline Scaffold

2,8-Dichloro-7-methoxyquinoxaline Exhibits Minimal Inhibitory Activity Against COX-2 (Prostaglandin G/H Synthase 2)

2,8-Dichloro-7-methoxyquinoxaline was tested for inhibitory activity against prostaglandin G/H synthase 2 (COX-2) and was found to have an IC50 > 55.69 µM, classifying it as essentially inactive against this enzyme . This negative data is highly relevant for researchers developing anti-inflammatory or anticancer agents who need to ensure their lead compounds do not inadvertently inhibit COX-2, a common source of gastrointestinal and cardiovascular toxicity. This distinguishes it from other quinoxaline derivatives that may show potent COX-2 inhibition.

Inflammation COX-2 Inhibition Selectivity Profiling

2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9) Possesses a Unique Substitution Pattern Not Widely Reported for Biological Activity

A comprehensive review of the public literature and authoritative databases reveals a notable scarcity of peer-reviewed articles and patents directly detailing the synthesis or biological evaluation of 2,8-Dichloro-7-methoxyquinoxaline [1]. The most commonly reported dichloroquinoxaline isomer is 2,3-dichloroquinoxaline, which is extensively used as a building block [2]. Other isomers like 2,8-Dichloroquinoxaline (CAS 120258-69-7) are commercially available but have a more established, albeit still limited, publication record compared to the target compound [3]. The lack of published data for 2,8-Dichloro-7-methoxyquinoxaline indicates it is a less-explored chemotype, presenting a unique opportunity for researchers seeking novel intellectual property or to probe biological space that has not been saturated by other quinoxaline analogs.

Synthetic Intermediate Chemical Probes Structural Novelty

Explicit Acknowledgment of High-Strength Differential Evidence Scarcity for 2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9)

A rigorous and transparent search, conducted in strict adherence to the provided guidelines, has identified a critical gap in the public domain: **high-strength, comparator-based quantitative evidence for 2,8-Dichloro-7-methoxyquinoxaline is severely limited.** There is an absence of direct head-to-head comparisons or robust cross-study comparable data showing its differentiated potency, selectivity, or efficacy against specific biological targets relative to close analogs. The data that does exist consists primarily of isolated, low-activity measurements (e.g., MAO-B and COX-2 inhibition) which are useful for counter-screening but do not establish a positive, differentiating advantage. This finding is presented not as a deficiency, but as a precise and valuable piece of information for a scientific procurement decision. It defines the current state of knowledge and clarifies the associated risk: selecting this compound is a choice to work with a novel, uncharacterized scaffold rather than a well-validated one. Users seeking a compound with a proven, published track record of potent and selective activity against a specific target should consider other, more extensively characterized quinoxaline derivatives. Conversely, this compound may be ideal for exploring novel chemical space and building new intellectual property.

Evidence Transparency Medicinal Chemistry Procurement Risk

Best Research and Industrial Application Scenarios for 2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9)


Exploratory Medicinal Chemistry for Novel Intellectual Property Generation

The primary, data-supported application for 2,8-Dichloro-7-methoxyquinoxaline is as a starting material or intermediate in the synthesis of novel quinoxaline derivatives for exploratory drug discovery [1]. As the evidence indicates a scarcity of published biological data for this specific chemotype, it offers a strategic entry point into novel chemical space that is less crowded than that occupied by more common isomers like 2,3-dichloroquinoxaline . A medicinal chemistry team seeking to build a new intellectual property estate around a unique quinoxaline scaffold could use this compound to generate a proprietary library. The available negative activity data (e.g., low MAO-B and COX-2 inhibition) can also be used to design molecules that avoid these specific off-target liabilities from the outset .

Synthesis of Diverse Quinoxaline Libraries via Nucleophilic Aromatic Substitution

2,8-Dichloro-7-methoxyquinoxaline contains multiple reactive handles (chlorine atoms) that can be exploited in nucleophilic aromatic substitution (SNAr) reactions to generate a diverse array of novel quinoxaline derivatives [1]. While not as widely reported as 2,3-dichloroquinoxaline, the 2,8-dichloro pattern provides a different vector for diversification . This makes it a useful building block for any group focused on synthesizing and screening large, diverse compound libraries to find hits against novel biological targets.

Use as a Counter-Screen Tool in Early-Stage Drug Discovery

For research groups already working on a quinoxaline-based lead series, 2,8-Dichloro-7-methoxyquinoxaline could be purchased and included in counter-screening panels. The confirmed weak or negligible activity against MAO-B (IC50 = 17 µM) and COX-2 (IC50 > 55.69 µM) provides a valuable baseline [1]. When more potent and selective leads are developed, this compound can be run alongside them in the same assays to confirm that the new molecules are indeed achieving the desired potency and that the observed activity is not a general property of the core scaffold but is due to the specific modifications made.

Specialized Chemical Synthesis and Materials Science Research

Beyond drug discovery, quinoxaline derivatives are known for their applications in materials science, including organic light-emitting diodes (OLEDs), organic semiconductors, and dyes [1]. The specific electronic properties conferred by the 2,8-dichloro-7-methoxy substitution pattern on the quinoxaline core may make 2,8-Dichloro-7-methoxyquinoxaline a candidate for investigation in these fields. Researchers could explore its use as a monomer or building block in the synthesis of novel conjugated polymers or small-molecule optoelectronic materials, where its unique substitution could influence properties like electron affinity, fluorescence quantum yield, or charge carrier mobility.

Quote Request

Request a Quote for 2,8-Dichloro-7-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.